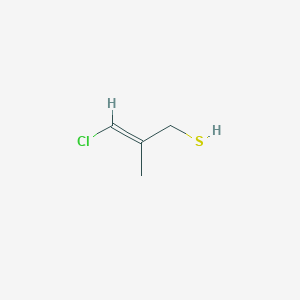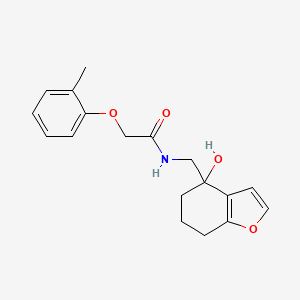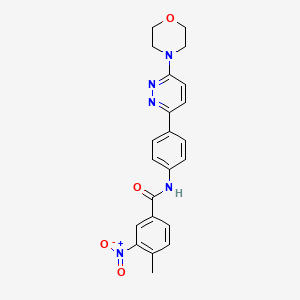
3-Chloro-2-methylprop-2-ene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Mecanismo De Acción
Target of Action
It is commonly used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-methylprop-2-ene-1-thiol . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-2-methylprop-2-ene-1-thiol can be synthesized through the reaction of isobutene with liquid chlorine. The process involves the gasification of isobutene and liquid chlorine, which are then introduced into a reactor in appropriate proportions. The reaction is highly exothermic and requires strict control of the reaction contact time. The reaction mixture is then subjected to evaporation to remove the reaction heat, followed by absorption and condensation to separate hydrogen chloride as a by-product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The organic layer obtained after the reaction is distilled to achieve a purity of 95% to 98% .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-methylprop-2-ene-1-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The thiol group can be oxidized to form disulfides.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or iodine can be used.
Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted thiols and other derivatives.
Oxidation Reactions: Major products include disulfides.
Addition Reactions: Products include halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-2-methylprop-2-ene-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including cyclobutanone.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of plastics, pharmaceuticals, and other organic chemicals.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-methylpropene: Similar in structure but lacks the thiol group.
2-Chloro-2-methylpropane: Contains a chlorine atom but has a different carbon skeleton.
2-Methyl-2-propen-1-ol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
3-Chloro-2-methylprop-2-ene-1-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct reactivity and applications.
Propiedades
IUPAC Name |
(E)-3-chloro-2-methylprop-2-ene-1-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQJFNSFBMQLRI-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCl)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\Cl)/CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2686832.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2686834.png)
![N-(2,3-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2686836.png)


![2-methyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile](/img/new.no-structure.jpg)

![1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2686844.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2686845.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2686849.png)

![2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2686853.png)

